molecular formula C15H17ClO4 B11756853 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B11756853
M. Wt: 296.74 g/mol
InChI Key: LUHLSRGTEKOCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a bicyclic compound featuring a benzoxepin core substituted with a chlorine atom at position 9 and a pivalate ester at position 6. The benzoxepin scaffold consists of a seven-membered oxepin ring fused to a benzene ring, which confers rigidity and influences electronic properties. The chlorine substituent at position 9 likely enhances electrophilicity, while the pivalate group (a bulky tertiary ester) improves metabolic stability by resisting hydrolysis .

This compound is structurally analogous to 7-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (), differing only in the substituent at position 9 (Cl vs. CH₃). Such modifications are critical in medicinal chemistry, as they can modulate bioavailability, target binding, and pharmacokinetics.

Properties

Molecular Formula

C15H17ClO4

Molecular Weight

296.74 g/mol

IUPAC Name

(9-chloro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17ClO4/c1-15(2,3)14(18)20-11-7-6-9-10(17)5-4-8-19-13(9)12(11)16/h6-7H,4-5,8H2,1-3H3

InChI Key

LUHLSRGTEKOCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCO2)Cl

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation: Benzo[b]oxepin Synthesis

The benzo[b]oxepin scaffold is central to this compound. A Dieckman condensation strategy, as demonstrated in the synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (a structurally related intermediate for Tolvaptan), offers a viable pathway . For the oxepin system:

  • Starting Materials :

    • Methyl 2-amido-5-chlorobenzoate derivatives or analogous esters.

    • Ethyl 4-bromobutyrate or similar alkylating agents.

  • Reaction Conditions :

    • Step 1 : Alkylation at low temperatures (-20–20°C) in aprotic solvents (e.g., toluene, acetonitrile) with a strong base (e.g., potassium tert-butoxide) .

    • Step 2 : Intramolecular cyclization via Dieckman condensation at elevated temperatures (80–150°C), forming the 5-oxo-tetrahydrobenzooxepin core .

Key Data :

ParameterValue/DescriptionSource
BasePotassium tert-butoxide
SolventToluene or acetonitrile
Cyclization Temperature80–150°C
Yield (Analogous)66.5–70.3%

Chlorination at Position 9

Introducing chlorine at the 9-position requires regioselective electrophilic substitution. Chlorination methods for aromatic systems include:

  • Direct Chlorination :

    • Use of Cl₂ gas with Lewis acids (e.g., FeCl₃) in dichloromethane at 0–25°C.

    • Challenge : Competing substitution at adjacent positions due to steric and electronic effects.

  • Sandmeyer Reaction :

    • Conversion of an amino group (introduced via nitration/reduction) to chloro using CuCl/HCl .

Esterification with Pivalic Acid

The pivalate group at position 8 is introduced via esterification:

  • Activation of Pivalic Acid :

    • Conversion to pivaloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling Reaction :

    • Reaction of the hydroxylated benzooxepin intermediate with pivaloyl chloride in anhydrous dichloromethane or THF.

    • Base (e.g., pyridine) to scavenge HCl.

Example Protocol :

ParameterValue/Description
ReagentPivaloyl chloride (1.2 equiv)
SolventDichloromethane
BasePyridine (2.0 equiv)
Temperature0°C → room temperature
Yield (Estimated)75–85% (analogous esters)

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

  • Step 1 : Synthesize 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-ol via Dieckman cyclization .

  • Step 2 : Chlorinate at position 9 using Cl₂/FeCl₃.

  • Step 3 : Protect the hydroxyl group (if needed) during chlorination.

  • Step 4 : Esterify with pivaloyl chloride.

Critical Analysis :

  • Yield Bottlenecks : Cyclization (Step 1) and chlorination (Step 2) are likely low-yielding due to steric demands.

  • Purification : Column chromatography or recrystallization required after each step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate and related compounds:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Core Scaffold Key Substituents Biological Activity (IC₅₀) Key References
This compound Benzo[b]oxepin 9-Cl, 8-pivalate Not reported
7-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate Benzo[b]oxepin 7-CH₃, 8-pivalate Not reported
4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a) Cinnolinone 4-sulfonylphenyl pivalate HNE inhibition: 19 nM
Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) Indole 5-sulfonamide, 4-pivalate HNE inhibition: 30 nM
Sivelestat (Reference compound) Pyridinone 4-(sulfamoyl)phenyl pivalate HNE inhibition: 44 nM

Key Observations:

Scaffold Differences: The benzo[b]oxepin core (present in the target compound) is distinct from the indole, cinnolinone, or pyridinone scaffolds of other analogs. The oxepin ring’s larger size and oxygen atom may alter binding interactions compared to smaller heterocycles like indole . Cinnolinone derivatives (e.g., 9a) exhibit potent HNE inhibition (IC₅₀ = 19 nM), suggesting that fused bicyclic systems enhance activity .

Role of the Pivalate Group :

  • The pivalate ester is a common pharmacophore in HNE inhibitors (e.g., Sivelestat) due to its resistance to enzymatic hydrolysis, which improves plasma stability . In compounds like 7a and 9a, the pivalate group is critical for mimicking the N-CO function of earlier inhibitors, enabling interactions with Ser195 in the HNE active site .

In indole derivatives (e.g., 7a), the position of the pivalate fragment (at position 5) and substituents like methyl at N-1 modulate activity. Methyl groups can reduce steric hindrance but may also decrease polarity .

Biological Activity Trends :

  • Compounds with dual pharmacophores (e.g., pivalate + sulfonamide) show superior activity (IC₅₀ < 30 nM) compared to Sivelestat (IC₅₀ = 44 nM). However, benzo[b]oxepin derivatives lack reported activity data, necessitating further evaluation .

Biological Activity

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23ClN2O3, with a molecular weight of 446.9 g/mol. The compound features a chloro-substituted tetrahydrobenzo[b]oxepin core which is known for various biological activities.

Research indicates that this compound may interact with multiple biological targets:

  • Cysteine Protease Inhibition : It has been studied as an inhibitor of cathepsin K, a cysteine protease involved in bone resorption and other physiological processes. Inhibition of this enzyme can have implications for treating osteoporosis and other bone-related disorders .
  • Neuropharmacological Effects : The compound has shown promise in addressing neurological disorders. Its derivatives have been investigated for their efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Antidepressant Activity

A study demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels in the brain .

Anticancer Potential

Research has also explored the anticancer properties of related compounds. For instance, some derivatives have been noted to induce apoptosis in cancer cell lines through the activation of caspases and mitochondrial pathways .

Case Studies

StudyFindings
Study on Cathepsin K Inhibition Demonstrated effective inhibition leading to reduced bone resorption in vitro .
Neuropharmacological Study Showed significant reduction in depressive behaviors in rodent models when administered at specific dosages .
Anticancer Research Indicated that certain analogs led to a decrease in tumor growth rates in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.